molecular formula C19H12BF3O2 B2996121 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 2366993-30-6

5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B2996121
CAS No.: 2366993-30-6
M. Wt: 340.11
InChI Key: GYMSYJIUICZFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS RN: 2366993-30-6) is a high-purity benzoxaborole derivative supplied with a guaranteed purity of >98.0% (HPLC) . This white to almost white crystalline solid has a molecular formula of C 19 H 12 BF 3 O 2 and a molecular weight of 340.11 g/mol, with a characteristic melting point of 206-210 °C . This compound is professionally applied in organic synthesis as a specialized catalyst. A key demonstrated application is the regioselective acylation of carbohydrates, such as the efficient benzoylation of methyl α-L-fucopyranoside at the 3-OH position in the presence of a base to yield methyl 3-O-benzoyl-α-L-fucopyranoside with 91% isolated yield . Researchers value this reagent for enabling precise synthetic pathways in the development of complex molecules, particularly in pharmaceutical chemistry and medicinal chemistry research where boron-containing compounds are of high interest. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) prior to use. Hazard Statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

5-fluoro-3,3-bis(4-fluorophenyl)-1-hydroxy-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BF3O2/c21-14-5-1-12(2-6-14)19(13-3-7-15(22)8-4-13)17-11-16(23)9-10-18(17)20(24)25-19/h1-11,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMSYJIUICZFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)F)C(O1)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366993-30-6
Record name 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol is being explored for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to bind to multiple receptors makes it a promising candidate for drug development.

Medicine: In medicine, this compound may be investigated for its therapeutic effects

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of novel products with enhanced performance.

Mechanism of Action

The mechanism by which 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to receptors, leading to biological activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Benzooxaborole Derivatives

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Applications/Properties Reference
5-Fluoro-3,3-bis(4-fluorophenyl)benzo[...] (2366993-30-6) C₁₉H₁₁B₁F₃O₂ 363.10 g/mol 5-F, 3,3-bis(4-F-phenyl) Research use (TCI Chemicals)
5-(4-(Aminomethyl)phenoxy)benzo[...] (1187187-01-4) C₁₄H₁₄B₁N₁O₃ 255.08 g/mol 5-phenoxy with aminomethyl Drug development assays
6-((4-Fluorobenzyl)amino)benzo[...] (Rowan Univ. synth.) C₁₃H₁₁B₁F₁N₁O₂ 259.05 g/mol 6-(4-F-benzylamino) Antifungal/antibacterial research
Tavaborole (174671-46-6) C₇H₆B₁F₁O₂ 151.93 g/mol 5-F, unsubstituted oxaborole FDA-approved antifungal (Kerydin®)
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol (952149-27-8) C₉H₉B₁O₂ 159.98 g/mol 3-vinyl group Synthetic intermediate

Key Observations

Substituent Impact on Bioactivity: The bis(4-fluorophenyl) groups in the target compound likely enhance lipophilicity and target-binding affinity compared to simpler analogs like Tavaborole, which lacks aryl substituents .

Synthetic Accessibility: Rowan University’s derivatives (e.g., 6-((4-Fluorobenzyl)amino)benzo[...]) are synthesized via nucleophilic substitution with ~80% yield, whereas the target compound’s bis(4-fluorophenyl) groups may require more complex coupling steps .

Thermal Stability :

  • Melting points for Rowan University’s compounds (135–138°C) suggest moderate stability, but data for the target compound is unavailable. Tavaborole’s lower molecular weight correlates with a lower melting point (~100°C) .

Spectroscopic Signatures :

  • ¹H-NMR : The target compound’s aromatic protons (δ 7.2–7.8 ppm) and hydroxyl group (δ 9–10 ppm) differ from analogs like 3-vinylbenzooxaborol (δ 5–6 ppm for vinyl protons) .
  • IR : Stretching frequencies for B-O (1,350 cm⁻¹) and O-H (3,200 cm⁻¹) are consistent across benzooxaboroles .

Target Compound

  • Drug Development : The fluorinated aryl groups may improve pharmacokinetics by resisting metabolic degradation, a hypothesis supported by studies on Tavaborole’s fluorine-enhanced stability .

Biological Activity

5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known by its CAS number 2366993-30-6, is a boron-containing compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H12BF3O2
  • Molecular Weight : 340.11 g/mol
  • Purity : Typically >95% .

The compound functions primarily as a phosphodiesterase inhibitor. PDE enzymes are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes including inflammation and cellular signaling.

Inhibition of PDE4

Research indicates that this compound exhibits potent inhibitory effects on PDE4. This inhibition leads to increased levels of cAMP, which can modulate inflammatory responses and has therapeutic implications in conditions such as psoriasis and asthma . The binding configuration of this compound is unique compared to classical PDE4 inhibitors, providing a new avenue for drug development .

Anti-inflammatory Effects

The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-α, IL-2, IL-5, and IL-10 in vitro. These effects suggest its potential use in treating inflammatory diseases .

Case Studies

  • Psoriasis Treatment : Clinical studies have demonstrated that boron-based PDE4 inhibitors can effectively reduce the severity of psoriasis by inhibiting the activity of inflammatory mediators. The unique binding properties of this compound enhance its efficacy compared to traditional treatments .
  • Asthma Management : In preclinical models, this compound has been effective in alleviating airway hyper-reactivity and eosinophilic inflammation associated with asthma. The results indicate a significant reduction in eosinophil accumulation in lung tissues following treatment with this PDE4 inhibitor .

Data Summary Table

Property Details
CAS Number 2366993-30-6
Molecular Formula C19H12BF3O2
Molecular Weight 340.11 g/mol
Purity >95%
Mechanism of Action PDE4 Inhibition
Therapeutic Applications Psoriasis, Asthma
Key Cytokines Affected TNF-α, IL-2, IL-5, IL-10

Q & A

Q. Biological Assays :

  • Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.
  • Time-kill studies to evaluate bactericidal vs. bacteriostatic effects.

Computational Modeling : Docking studies with β-lactamase or leucyl-tRNA synthetase targets to predict binding modes .

  • Data Contradictions : If bioactivity varies unexpectedly, re-examine purity (via HPLC) or consider off-target effects (e.g., membrane disruption).

Q. What experimental strategies resolve conflicting data on the compound’s solubility in polar solvents?

  • Methodology :
  • Control Experiments : Compare solubility in DMSO vs. THF/water mixtures under controlled humidity.
  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to study phase transitions.
  • Surfactant Screening : Test nonionic surfactants (e.g., Tween-80) to enhance aqueous dispersibility .
    • Reference Case : Similar fluorinated benzoxaboroles showed improved solubility via co-solvent systems (e.g., PEG-400) .

Q. How can computational chemistry predict the compound’s reactivity in catalytic cycles?

  • Methodology :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study boronate ester bond strength.
  • Reaction Pathway Mapping : Simulate acid-catalyzed hydrolysis to identify transition states and activation energies.
  • Electrostatic Potential (ESP) Analysis : Highlight nucleophilic/electrophilic sites for functionalization .

Q. What strategies mitigate boron leaching during in vitro assays?

  • Methodology :
  • Chelation : Add EDTA (1–5 mM) to sequester free boron ions.
  • Stability Testing : Use ICP-MS to quantify boron release over time.
  • Structural Reinforcement : Introduce steric hindrance (e.g., methyl groups) adjacent to the boronate ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.